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Compound of Interest |

Compound Name: 2-Nitromesitylene
CAS No.: 603-71-4
Cat. No.: B1583763
- 7

Executive Summary & Structural Dynamics

Molecule: 2-Nitromesitylene (CAS: 603-71-4) Core Concept: Steric Inhibition of Resonance
Application: Synthetic intermediate for sterically encumbered anilines; probe for steric effects in

aromatic substitution.

In 2-nitromesitylene, the two ortho-methyl groups (positions 1 and 3) exert significant steric
pressure on the nitro group at position 2. Unlike nitrobenzene, where the nitro group is
coplanar with the benzene ring to maximize

-conjugation, the nitro group in 2-nitromesitylene is forced out of plane (approx. 66° twist).
This orthogonality decouples the resonance interaction between the nitro group and the
aromatic ring, significantly altering the electronic environment and, consequently, the NMR
chemical shifts.

Structural Visualization

The following diagram illustrates the symmetry and the steric "twist" responsible for the spectral

data observed.
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Figure 1: Structural dynamics of 2-Nitromesitylene showing the steric inhibition of resonance
caused by ortho-methyl interference.

Experimental Protocol: Synthesis & Purification

Objective: Nitration of Mesitylene via Electrophilic Aromatic Substitution. Safety Critical: This
reaction is highly exothermic. The "Mixed Acid" or Acetic Anhydride method requires strict
temperature control to prevent thermal runaway or polynitration.

Validated Workflow

Reagents: Mesitylene (1.0 eq), Nitric Acid (fuming or conc.), Acetic Anhydride
(solvent/dehydrating agent).
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Reagent Prep
Mesitylene + Acetic Anhydride

CRITICAL STEP

Cool to 0-10°C (Ice/Salt Bath)

xotherm Control

Dropwise Addition
HNO3 (Keep T < 20°C)

l

Stir 1-2 hrs
Room Temperature

Quench

Pour onto Crushed Ice

Extraction (Ether/DCM)
Wash (NaHCO3, Brine)

Distillation or Recrystallization

(mp 41-44°C)
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Figure 2: Step-by-step nitration protocol emphasizing thermal safety controls.

1H NMR Spectral Data

Solvent: CDCIs (Chloroform-d) Frequency: 300-400 MHz standard Reference: TMS (0.00 ppm)
or Residual CHCIs (7.26 ppm)
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Due to the C2v symmetry (passing through C2 and C5), the spectrum is remarkably simple,
consisting of three distinct singlets. The lack of splitting (coupling) confirms the equivalence of
the protons on either side of the symmetry axis.
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Assignment

Shift (

» Ppm)

Multiplicity

Integration

Interpretation

Ar-H (C4, C6)

6.91

Singlet (s)

2H

Aromatic protons
are equivalent.
The shift is
slightly upfield
compared to
nitrobenzene
derivatives due
to the loss of the
nitro group's
electron-
withdrawing

resonance effect.

p-CHs (C5-Me)

2.31

Singlet (s)

3H

The para-methyl
group appears at
a typical benzylic
position,
relatively
unaffected by the

twisted nitro

group.

0-CHs (C1, C3-
Me)

2.27

Singlet (s)

6H

These methyls
are chemically
equivalent. Their
shift is distinct
from the para-
methyl. Note: In
some solvents,
this peak may
overlap with the

p-CHs signal.
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Technical Insight: In a planar nitroarene, the ortho-protons or ortho-methyls would be
significantly deshielded (shifted downfield, >2.5 ppm) by the magnetic anisotropy of the nitro
group. In 2-nitromesitylene, the twist of the nitro group reduces this deshielding cone effect,
causing the ortho-methyls to appear unusually upfield (2.27 ppm), nearly coincident with the
para-methyl.

13C NMR Spectral Data
Solvent: CDCIs Reference: CDCIs triplet (77.16 ppm)[1]

The carbon spectrum is critical for verifying the quaternary carbons, which are often weak due
to long relaxation times and lack of NOE enhancement.
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Shift (
Assignment Carbon Type Notes
» PpmM)
The ipso-carbon.
Deshielded by the
Quaternary ( electronegative
C-NO2 (C2) 148.0 )
) Nitrogen. Broad/weak
signal typical of C-N
attachment.
Quaternary ( Para-position.
C-Me (C5) 139.5 Deshielded by the
) methyl substituent.
Ortho-positions.
These carbons are
equivalent.[2] The
Quaternary ( shift is lower than
C-Me (C1, C3) 130 - 132
) expected for planar
nitroarenes due to
steric inhibition of
resonance.
Methine ( Aromatic ring carbons
Ar-C-H (C4, C6) 128.9 bearing protons. High
) intensity signal.
Methyl ( . .
Typical benzylic
p-CHs 21.2 yP _ Y
) methyl shift.
Shielded relative to
Methyl ( the para-methyl due to
0-CHs 17.5 steric crowding and
) the orthogonal nitro

group.

Note: Exact values may vary by 0.5 ppm depending on concentration and specific instrument

frequency.
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References & Validation

¢ Spectral Database for Organic Compounds (SDBS). Compound No. 2780 (2-
Nitromesitylene).[3] National Institute of Advanced Industrial Science and Technology
(AIST).

e Organic Syntheses. "Nitromesitylene".[4][5] Org.[5][6] Synth. 1931, 11, 24. (Detailed
experimental procedure for nitration).

e PubChem. Compound Summary for CID 69051: 2-Nitromesitylene.

¢ ChemicalBook. 13C NMR Spectrum of 2-Nitromesitylene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

o 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

e 3. 2-NITROMESITYLENE | 603-71-4 [chemicalbook.com]
e 4. Organic Syntheses Procedure [orgsyn.org]

e 5. youtube.com [youtube.com]

e 6. compoundchem.com [compoundchem.com]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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